1-(5-chloro-2-methoxybenzoyl)azocane
Overview
Description
1-(5-chloro-2-methoxybenzoyl)azocane is a compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of azocane derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azocane involves its interaction with the target enzyme. It binds to the active site of the enzyme and inhibits its activity. The inhibition of the enzyme leads to the accumulation of the substrate and a decrease in the production of the product. This mechanism of action has been studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-chloro-2-methoxybenzoyl)azocane have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that it has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)azocane in lab experiments is its high potency and selectivity towards the target enzyme. This makes it a useful tool for studying the mechanism of action of the enzyme and developing new therapeutic agents. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo.
Future Directions
There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azocane. One of the directions is to study its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop new derivatives of 1-(5-chloro-2-methoxybenzoyl)azocane with improved potency and selectivity towards the target enzyme. Furthermore, the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azocane needs to be studied in more detail using advanced biochemical and biophysical techniques. Finally, the potential toxicity of 1-(5-chloro-2-methoxybenzoyl)azocane needs to be evaluated in more detail to ensure its safety for use in vivo.
Conclusion:
In conclusion, 1-(5-chloro-2-methoxybenzoyl)azocane is a compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has the potential to be developed as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. However, its potential toxicity needs to be carefully evaluated before using it in vivo. There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azocane, including developing new derivatives with improved potency and selectivity, studying its mechanism of action in more detail, and evaluating its potential toxicity.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)azocane has been studied for its potential applications in the field of drug discovery. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, 1-(5-chloro-2-methoxybenzoyl)azocane has the potential to be developed as a therapeutic agent for these diseases.
properties
IUPAC Name |
azocan-1-yl-(5-chloro-2-methoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-7-12(16)11-13(14)15(18)17-9-5-3-2-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJOLXTBSCBFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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